molecular formula C21H21F3N6O B2574485 (4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034597-63-0

(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2574485
CAS No.: 2034597-63-0
M. Wt: 430.435
InChI Key: YIFVFGRMCICISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to a tetrahydropyrazinoindazole moiety and a 6-(trifluoromethyl)pyridin-3-yl group via a methanone bridge. The tetrahydropyrazinoindazole system contributes to conformational rigidity, while the trifluoromethylpyridine fragment enhances lipophilicity and metabolic stability, making it a candidate for kinase inhibition or CNS-targeted therapies .

Properties

IUPAC Name

[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c22-21(23,24)17-6-5-14(13-26-17)20(31)29-11-9-28(10-12-29)19-18-15-3-1-2-4-16(15)27-30(18)8-7-25-19/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFVFGRMCICISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N7OC_{21}H_{27}N_{7}O with a molecular weight of approximately 393.5 g/mol. The structure features a piperazine ring linked to a tetrahydropyrazino[1,2-b]indazole moiety and a trifluoromethyl-substituted pyridine.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including anti-cancer properties and receptor modulation. This section summarizes findings related to the biological activity of the target compound.

Anticancer Activity

A study evaluating tetrahydropyrazino[1,2-b]indole analogs revealed significant cytotoxic effects against breast cancer cell lines, particularly MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive). The analogs demonstrated IC50 values ranging from 6.57 µM to 19.9 µM against MDA-MB-468 cells, indicating potent activity compared to standard treatments like gefitinib .

CompoundCell LineIC50 (µM)Notes
2bMDA-MB-4686.57Most potent among tested analogs
2fMDA-MB-4688.75Synergistic with gefitinib
Ref 1MDA-MB-4685.2Standard comparator

The mechanism of action for compounds similar to the target compound often involves the inhibition of key signaling pathways such as PI3K/Akt. For instance, certain tetrahydropyrazino derivatives selectively inhibited PI3Kβ, which is crucial for Akt phosphorylation, thereby impacting cell survival and proliferation in cancer cells .

Case Study 1: In Vitro Efficacy

A series of synthesized tetrahydropyrazino derivatives were tested in vitro against various cancer cell lines. Notably, the compounds showed selective inhibition of cancer cell growth with minimal effects on normal cells. This selectivity is critical for developing targeted therapies that minimize side effects.

Case Study 2: Synergistic Effects

Combination studies indicated that certain derivatives could enhance the efficacy of existing chemotherapeutics. For example, compounds demonstrated synergistic effects when combined with gefitinib in treating EGFR-overexpressing cancer cells, suggesting potential for combination therapy strategies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
Target Compound ~485 (estimated)* Piperazine, tetrahydropyrazinoindazole, trifluoromethylpyridine, methanone Kinase inhibition (inferred) -
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) ~382 Piperazine, pyrazole, trifluoromethylphenyl, ketone Not reported
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) 432.0765 Piperazine, trifluoromethylphenyl, thiophene-acetic acid derivative Kinase inhibition (e.g., JAK/STAT pathways)
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) ~470 Piperazine, chloro-trifluoromethylpyridine, thiophene-thioether Kinase inhibition, antitumor activity

*Estimated based on structural components and comparison to analogues.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all compounds enhances membrane permeability. However, the target’s indazole system may reduce solubility compared to pyrazole- or thiophene-containing analogues .
  • Binding Affinity: The rigid tetrahydropyrazinoindazole scaffold in the target compound could improve binding specificity to kinase ATP pockets compared to flexible arylpiperazines like RTB70 .
  • Metabolic Stability : The trifluoromethylpyridine moiety likely confers resistance to oxidative metabolism, similar to MK47 .

Challenges and Advantages

  • Advantages: Enhanced selectivity due to indazole-piperazine synergy. Potential for dual targeting (e.g., kinases and GPCRs) via modular piperazine modifications.
  • Challenges :
    • Lower aqueous solubility compared to analogues with smaller aromatic systems.
    • Synthetic complexity may limit scalability.

Q & A

Advanced Research Question

  • Core Modifications:
    • Replace the tetrahydropyrazinoindazole with pyrazolo[1,5-a]pyrimidine to assess impact on kinase inhibition .
    • Vary the trifluoromethylpyridine substituent (e.g., Cl, OCH₃) to modulate lipophilicity (log P) .
  • Methodology:
    • Synthesize analogs via parallel synthesis (96-well plates) and screen against target panels (e.g., GPCRs, kinases).
    • Use QSAR models (e.g., CoMFA) to predict binding affinities .

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., PI3Kγ). Key interactions include H-bonds with piperazine N-atoms and π-π stacking with indazole .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. RMSD values <2 Å indicate stable binding .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding energies (ΔG < -40 kcal/mol suggests high affinity) .

Validation: Cross-correlate with SPR-derived KD values .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally profiled?

Advanced Research Question

  • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with HPLC quantification .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life >60 min indicates favorable stability .
  • Permeability: Use Caco-2 cell monolayers; apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests oral bioavailability .

Data Interpretation: Correlate log D (octanol/water) with experimental solubility for lead optimization .

What in vitro and in vivo models are appropriate for preliminary toxicity profiling?

Advanced Research Question

  • In Vitro:
    • hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM desirable) .
    • Cytotoxicity: Screen against HEK293 and HepG2 cells (CC₅₀ >100 μM for safety) .
  • In Vivo:
    • Acute Toxicity: Single-dose MTD studies in rodents (OECD 423). Monitor organ histopathology post-administration .

Note: Prioritize compounds with selectivity indices (CC₅₀/IC₅₀) >100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.